molecular formula C14H17FO B13631133 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one

Cat. No.: B13631133
M. Wt: 220.28 g/mol
InChI Key: JABUEAJEKBLFNJ-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is a chemical compound with the molecular formula C14H17FO and a molecular weight of 220.28 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 4-fluoro-3-methylphenyl group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with cycloheptanone in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and mode of action are essential to understand its full potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-3-methylphenyl)cycloheptan-1-one is unique due to its cycloheptanone ring structure, which imparts distinct chemical and physical properties compared to other similar compounds.

Properties

Molecular Formula

C14H17FO

Molecular Weight

220.28 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)cycloheptan-1-one

InChI

InChI=1S/C14H17FO/c1-10-9-11(7-8-13(10)15)12-5-3-2-4-6-14(12)16/h7-9,12H,2-6H2,1H3

InChI Key

JABUEAJEKBLFNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2CCCCCC2=O)F

Origin of Product

United States

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